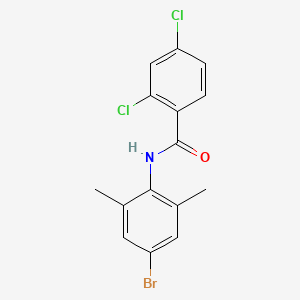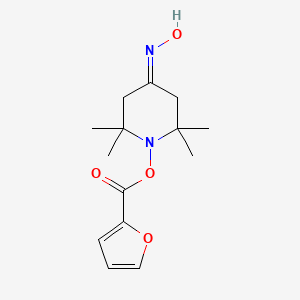
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is an organic compound with a complex structure that includes a piperidine ring, a furan ring, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the hydroxyimino group. The furan-2-carboxylate moiety is then attached through esterification or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxoammonium ions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxoammonium salts, while reduction can produce amines .
Scientific Research Applications
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential as a spin label in electron spin resonance (ESR) spectroscopy, which helps in understanding the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of (4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate involves its ability to form stable radicals. The hydroxyimino group can interact with various molecular targets, including reactive oxygen species (ROS), to scavenge free radicals and prevent oxidative damage. This interaction helps in stabilizing the compound and enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in organic synthesis and as a spin label in ESR spectroscopy.
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with similar applications in chemistry and biology.
Uniqueness
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate is unique due to its combination of a piperidine ring, a furan ring, and a hydroxyimino group. This structure provides distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-13(2)8-10(15-18)9-14(3,4)16(13)20-12(17)11-6-5-7-19-11/h5-7,18H,8-9H2,1-4H3 |
InChI Key |
UCZNAAFJAOBLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO)CC(N1OC(=O)C2=CC=CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)
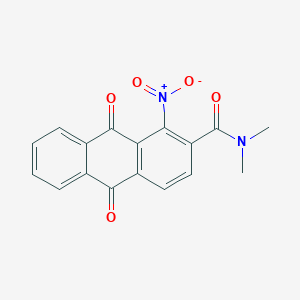
![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)
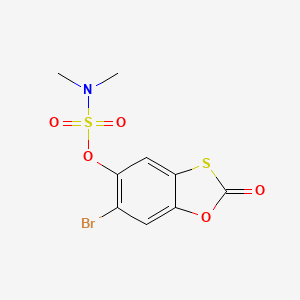

![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)
![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)
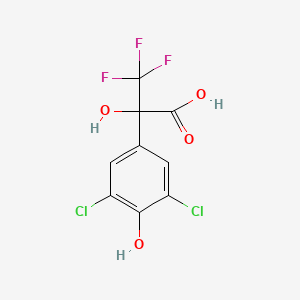
![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)
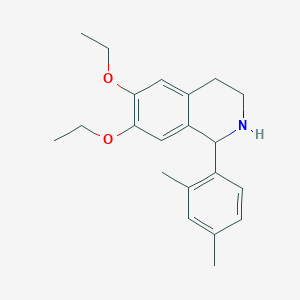
![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
